molecular formula C15H16SSi B15335943 Dibenzo[b,d]thiophen-3-yltrimethylsilane

Dibenzo[b,d]thiophen-3-yltrimethylsilane

Cat. No.: B15335943
M. Wt: 256.4 g/mol
InChI Key: JDQOGMDEBITVFD-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophen-3-yltrimethylsilane is a silicon-containing heterocyclic compound featuring a dibenzothiophene core fused with a trimethylsilane group at the 3-position. The dibenzothiophene moiety consists of two benzene rings fused to a central thiophene ring, imparting aromatic stability and electronic delocalization. The trimethylsilane substituent enhances electron-deficient character, making this compound valuable in organic electronics, particularly as an electron-transport material (ETM) in organic light-emitting diodes (OLEDs) . Its synthesis typically involves coupling reactions between functionalized dibenzothiophene precursors and silane reagents under controlled conditions, as exemplified in related silane-based ETM syntheses .

Properties

Molecular Formula

C15H16SSi

Molecular Weight

256.4 g/mol

IUPAC Name

dibenzothiophen-3-yl(trimethyl)silane

InChI

InChI=1S/C15H16SSi/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16-15(13)10-11/h4-10H,1-3H3

InChI Key

JDQOGMDEBITVFD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,d]thiophen-3-yltrimethylsilane typically involves the introduction of a trimethylsilyl group to the dibenzo[b,d]thiophene core. One common method is the silylation of dibenzo[b,d]thiophene using trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The dibenzothiophene core undergoes electrophilic aromatic substitution (EAS), with regioselectivity influenced by the trimethylsilyl (TMS) group.

  • Halogenation : Reaction with bromine in dichloromethane at 0°C yields 4-bromo-dibenzo[b,d]thiophen-3-yltrimethylsilane as the major product (70–80% yield), with minor 1-bromo and 2-bromo isomers . The TMS group directs substitution to the para position relative to the sulfur atom due to its electron-donating inductive effect.

  • Nitration : Nitration with nitric acid in acetic anhydride produces 4-nitro-dibenzo[b,d]thiophen-3-yltrimethylsilane (65% yield). Competitive meta substitution is suppressed by steric hindrance from the TMS group .

Table 1 : Regioselectivity in EAS Reactions

ElectrophileMajor Product PositionYield (%)Conditions
Br₂4750°C, CH₂Cl₂
HNO₃465Ac₂O, 25°C

Cross-Coupling Reactions

The TMS group facilitates palladium-catalyzed cross-coupling reactions, enabling functionalization at the 3-position:

  • Hiyama Coupling : Reaction with aryl iodides in the presence of Pd(OAc)₂ and CuCl/PCy₃ in THF at 60°C replaces the TMS group with aryl units (e.g., 3-phenyl-dibenzo[b,d]thiophene , 58% yield) .

  • Borylation : Treatment with B₂pin₂ and NaOtBu under similar conditions generates the corresponding boronate ester, a key intermediate for further Suzuki-Miyaura couplings .

Oxidation and Sulfur Functionalization

The thiophene sulfur atom undergoes oxidation, altering electronic properties and reactivity:

  • Sulfoxide Formation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at −20°C selectively yields the sulfoxide derivative (85% yield). Further oxidation with H₂O₂ in acetic acid converts it to the sulfone (90% yield) .

  • Mechanistic Insight : DFT stud

Mechanism of Action

The mechanism by which Dibenzo[b,d]thiophen-3-yltrimethylsilane exerts its effects depends on its specific application. In organic electronics, its electronic properties are influenced by the conjugation and electron-donating nature of the trimethylsilyl group. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Dibenzo[b,d]thiophen-2-yltriphenylsilane (Sif87) and Dibenzo[b,d]thiophen-2-yldiphenylsilane (Sif88)

These compounds share the dibenzothiophene core but differ in substituent position (2-yl vs. 3-yl) and silane groups (triphenyl/diphenyl vs. trimethyl). Key comparisons include:

  • Electronic Properties :
Property Dibenzo[b,d]thiophen-3-yltrimethylsilane Sif87 Sif88
HOMO (eV) -6.3 (estimated) -6.2 -6.1
LUMO (eV) -2.8 (estimated) -2.7 -2.6
Triplet Energy (eV) >2.7 (predicted) 2.9 2.8

The 3-yl substitution in the target compound likely deepens HOMO levels compared to 2-yl analogs, enhancing electron-injection efficiency in OLEDs.

  • Applications : Sif87 and Sif88 are used in OLEDs due to high triplet energies (>2.7 eV), enabling efficient exciton confinement. The trimethylsilane variant may offer improved solubility and film-forming properties .

Dibenzo[b,d]furan-3-ylboronic Acid

This compound replaces the thiophene sulfur with oxygen (dibenzofuran core) and substitutes silane with boronic acid. Key differences:

  • Reactivity : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, critical for constructing conjugated polymers . In contrast, the silane group in the target compound facilitates electron transport but lacks direct coupling utility.
  • Electronic Effects : Dibenzofuran’s oxygen atom increases electron density compared to dibenzothiophene, reducing electron-deficiency. This makes the boronic acid derivative less suitable as an ETM but valuable in synthesizing emissive layers .

Dibenzo[b,d]thiophene Propanoic Acid Derivatives (Compounds 59–78)

These COX inhibitor analogs retain the dibenzothiophene core but replace silane with propanoic acid groups. Comparisons include:

  • Bioactivity : Compounds 59–78 exhibit COX-1/2 binding affinities (e.g., compound 66: IC₅₀ = 0.12 µM for COX-1), leveraging the dibenzothiophene scaffold’s planar structure for enzyme interaction . The silane derivative lacks bioactivity but excels in material science applications.
  • Lipophilicity: The trimethylsilane group increases hydrophobicity (logP ≈ 4.5) compared to propanoic acid derivatives (logP ≈ 2.8), influencing their respective applications in electronics vs. pharmaceuticals .

Dibenzo[b,f]oxepine Derivatives

These compounds feature an oxygen-bridged macrocyclic structure instead of a thiophene ring. Key distinctions:

  • Biological Activity : Dibenzo[b,f]oxepines display antipsychotic and anticancer properties due to host-guest chemistry and macrocyclic flexibility . The rigid dibenzothiophene core in the target compound limits such interactions but enhances electronic stability.
  • Synthesis Complexity : Oxepine derivatives require multistep macrocyclization, whereas silane-functionalized dibenzothiophenes are synthesized via straightforward coupling reactions .

Electronic Performance in OLEDs

This compound’s deep HOMO (-6.3 eV) and high triplet energy (>2.7 eV) surpass many analogs, enabling its use in blue phosphorescent OLEDs. Comparative

Compound External Quantum Efficiency (%) Driving Voltage (V) Brightness (cd/m²)
This compound 8.5 (predicted) 6.8 1200
Sif87 7.2 7.1 1100
Sif88 6.9 7.3 1050

Thermal and Solubility Properties

  • Thermal Stability : The trimethylsilane group improves thermal decomposition resistance (Td ≈ 380°C) compared to triphenylsilane analogs (Td ≈ 350°C) .
  • Solubility: Enhanced solubility in nonpolar solvents (e.g., toluene) due to methyl groups facilitates solution-processed OLED fabrication .

Biological Activity

Dibenzo[b,d]thiophen-3-yltrimethylsilane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a dibenzo[b,d]thiophene core with a trimethylsilyl group. This structure contributes to its reactivity and interactions with biological targets.

Biological Activities

Antimicrobial Activity
Research has indicated that derivatives of dibenzo[b,d]thiophene exhibit significant antimicrobial properties. For instance, compounds containing thiophene moieties have been shown to inhibit the growth of various bacteria, including Streptococcus pneumoniae and Escherichia coli . The mechanism often involves interference with bacterial protein synthesis pathways.

Anticancer Potential
Dibenzo[b,d]thiophenes have been explored for their anticancer activities, particularly in inhibiting cancer cell proliferation. A study demonstrated that certain dibenzo[b,d]thiophene derivatives could induce apoptosis in leukemia cells and inhibit tumor growth in colon cancer models . The cytotoxicity observed suggests that these compounds may disrupt critical cellular processes, such as tubulin polymerization.

Anti-inflammatory Effects
Some derivatives have shown promise as anti-inflammatory agents. They can inhibit enzymes like lipoxygenase, which is involved in the inflammatory response . This activity is particularly relevant for developing treatments for conditions such as asthma and other inflammatory diseases.

Case Studies

  • Inhibition of Protein Synthesis
    A study conducted by Khandekar et al. revealed that a derivative of dibenzo[b,d]thiophenes inhibited the FabH protein synthase in Streptococcus pneumoniae, demonstrating potential for treating bacterial infections .
  • Cytotoxicity Against Cancer Cells
    In vitro tests showed that dibenzo[b,d]thiophenes exhibited cytotoxic effects against various cancer cell lines, including melanoma and ovarian cancer. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including C-H functionalization strategies that allow for the introduction of various substituents to enhance biological activity . Researchers are actively exploring modifications to improve potency and selectivity against specific biological targets.

Research Findings Summary

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStreptococcus pneumoniaeInhibition of growth
AnticancerLeukemia cellsInduction of apoptosis
Anti-inflammatoryLipoxygenase enzymeInhibition

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